molecular formula C14H11Cl2NO B5873353 2-chloro-N-(2-chlorophenyl)-4-methylbenzamide

2-chloro-N-(2-chlorophenyl)-4-methylbenzamide

Cat. No.: B5873353
M. Wt: 280.1 g/mol
InChI Key: XJWACFRGXJQJMU-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chlorophenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCMB is a white crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chlorophenyl)-4-methylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of inflammatory molecules such as prostaglandins and cytokines. In vivo studies have shown that this compound can reduce tumor growth in mice and can improve cognitive function in rats with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-(2-chlorophenyl)-4-methylbenzamide is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experiments. It is also relatively expensive compared to other chemicals.

Future Directions

There are many potential future directions for research on 2-chloro-N-(2-chlorophenyl)-4-methylbenzamide. One area of research could be to further investigate its anticancer properties and its potential use as a cancer treatment. Another area of research could be to investigate its potential use as an anti-inflammatory agent and its effects on various inflammatory diseases. Additionally, research could be done to investigate its potential use as a pesticide and its effects on non-target organisms. Finally, research could be done to investigate its potential use as a building block for the synthesis of new materials.

Synthesis Methods

The synthesis of 2-chloro-N-(2-chlorophenyl)-4-methylbenzamide involves a multi-step process that begins with the reaction of 2-chloroaniline with 4-methylbenzoyl chloride in the presence of a base to form 2-chloro-N-(4-methylbenzoyl)aniline. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base to form this compound. The yield of this compound is around 50% and the purity can be improved through recrystallization.

Scientific Research Applications

2-chloro-N-(2-chlorophenyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In agriculture, this compound has been shown to have insecticidal properties and can be used as a pesticide. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials.

Properties

IUPAC Name

2-chloro-N-(2-chlorophenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-6-7-10(12(16)8-9)14(18)17-13-5-3-2-4-11(13)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWACFRGXJQJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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